molecular formula C18H14N6O2 B12161062 2-methyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide

2-methyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B12161062
M. Wt: 346.3 g/mol
InChI Key: RSPZQJOPMNTKKS-UHFFFAOYSA-N
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Description

2-methyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, an isoquinoline core, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Tetrazole Ring: The tetrazole ring is often introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Coupling Reactions: The final step involves coupling the tetrazole-substituted phenyl group with the isoquinoline core using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

2-methyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The isoquinoline core can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1H-tetrazole derivatives: Known for their biological activities and use in medicinal chemistry.

    Isoquinoline derivatives: Widely studied for their pharmacological properties.

Uniqueness

2-methyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide is unique due to the combination of the tetrazole ring and isoquinoline core, which provides a distinct set of chemical and biological properties not commonly found in other compounds.

This compound’s unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not, making it a valuable subject of study in multiple fields.

Properties

Molecular Formula

C18H14N6O2

Molecular Weight

346.3 g/mol

IUPAC Name

2-methyl-1-oxo-N-[3-(tetrazol-1-yl)phenyl]isoquinoline-4-carboxamide

InChI

InChI=1S/C18H14N6O2/c1-23-10-16(14-7-2-3-8-15(14)18(23)26)17(25)20-12-5-4-6-13(9-12)24-11-19-21-22-24/h2-11H,1H3,(H,20,25)

InChI Key

RSPZQJOPMNTKKS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC(=CC=C3)N4C=NN=N4

Origin of Product

United States

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